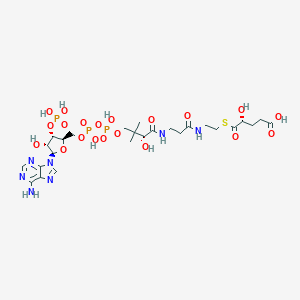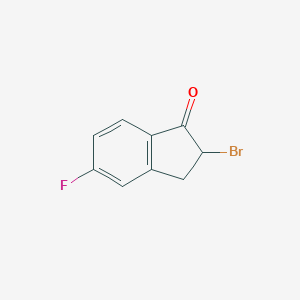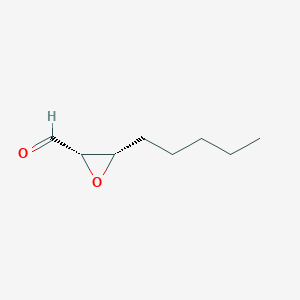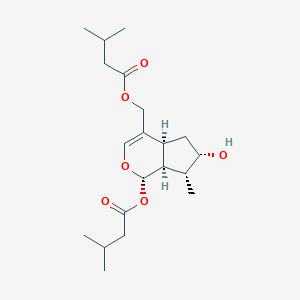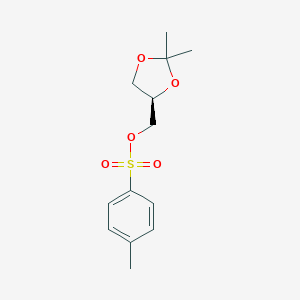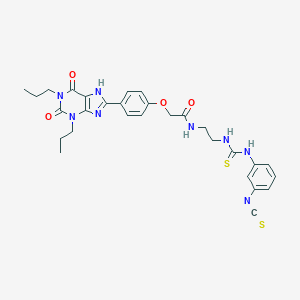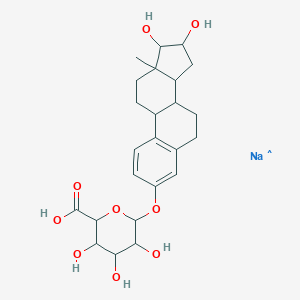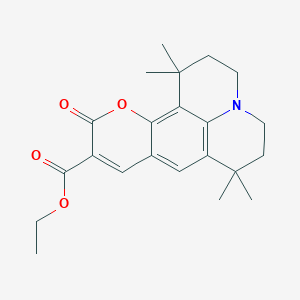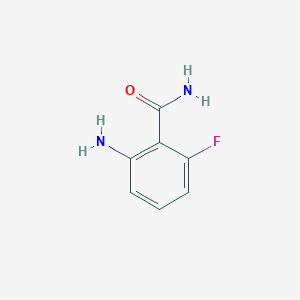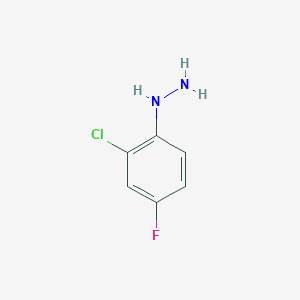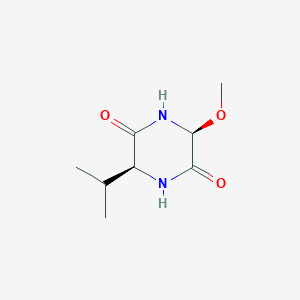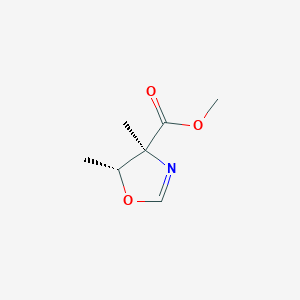
(4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate, also known as MDCC, is a chemical compound that has been extensively studied for its potential applications in scientific research. MDCC is a derivative of oxazole, a five-membered aromatic heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure. MDCC has a unique molecular structure that makes it an ideal candidate for various research applications.
Mecanismo De Acción
(4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate is a fluorescent molecule that exhibits excitation and emission wavelengths in the visible range. The mechanism of action of (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate involves the interaction of its fluorophore with the target molecule. When (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate interacts with a target molecule, it undergoes a conformational change that results in an increase in its fluorescence intensity.
Efectos Bioquímicos Y Fisiológicos
(4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate has been shown to have minimal effects on biochemical and physiological processes in cells and organisms. It is non-toxic and does not interfere with cellular metabolism or function. This makes (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate an ideal probe for studying biological processes without disrupting normal cellular activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate in lab experiments include its high sensitivity, specificity, and ease of use. (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate can be used to detect low concentrations of proteins and nucleic acids in biological samples. However, the limitations of using (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate include its susceptibility to photobleaching and its limited spectral range.
Direcciones Futuras
There are several future directions for the use of (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate in scientific research. One potential application is the development of (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate-based biosensors for the detection of specific biomolecules in complex biological samples. Another potential application is the use of (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate as a tool for studying protein-protein interactions and protein conformational changes. Additionally, the development of new (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate derivatives with improved properties and spectral ranges could further expand its applications in scientific research.
Métodos De Síntesis
The synthesis of (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate involves the reaction of 4,5-dimethyl-4,5-dihydrooxazole-2-carboxylic acid with methyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate, which can be purified using various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
(4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of proteins and nucleic acids in biological samples. (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate has also been used as a substrate for enzymes such as esterases and proteases, which can catalyze the hydrolysis of (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate to produce a fluorescent product.
Propiedades
Número CAS |
120133-99-5 |
|---|---|
Nombre del producto |
(4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate |
Fórmula molecular |
C7H11NO3 |
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
methyl (4S,5R)-4,5-dimethyl-5H-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C7H11NO3/c1-5-7(2,6(9)10-3)8-4-11-5/h4-5H,1-3H3/t5-,7+/m1/s1 |
Clave InChI |
FFWVNFXQTMTMJC-VDTYLAMSSA-N |
SMILES isomérico |
C[C@@H]1[C@@](N=CO1)(C)C(=O)OC |
SMILES |
CC1C(N=CO1)(C)C(=O)OC |
SMILES canónico |
CC1C(N=CO1)(C)C(=O)OC |
Sinónimos |
4-Oxazolecarboxylicacid,4,5-dihydro-4,5-dimethyl-,methylester,(4S-trans)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



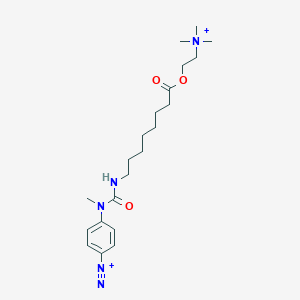
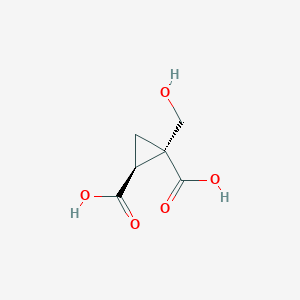
![1-[(Phenylthio)methyl]-1H-benzotriazole](/img/structure/B53766.png)
